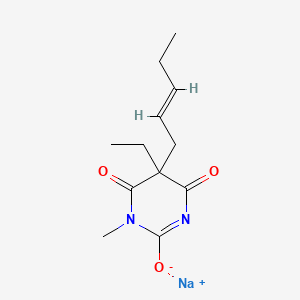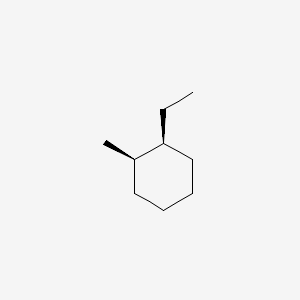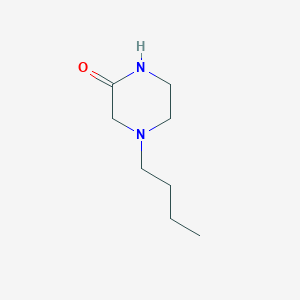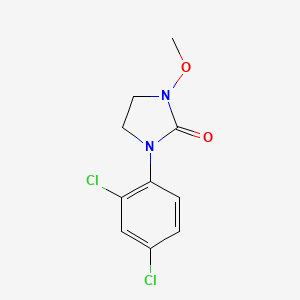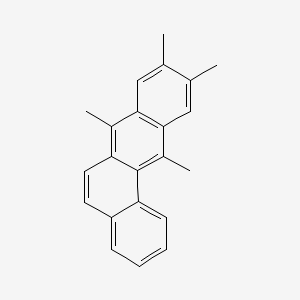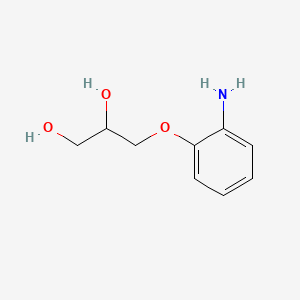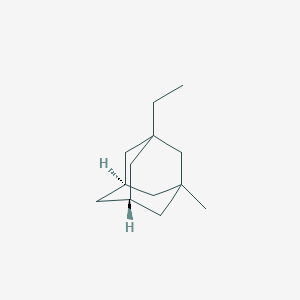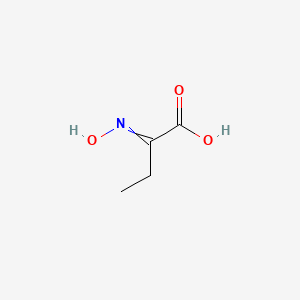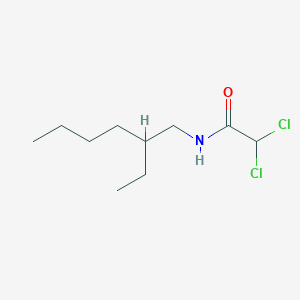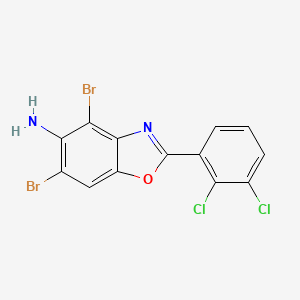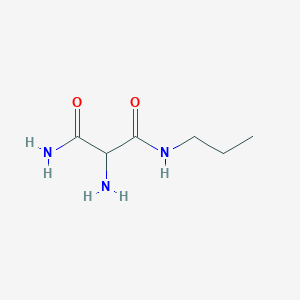
Methyl-(6-methylpyridazin-3-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(6-methylpyridazin-3-yl)cyanamide is a compound that belongs to the class of pyridazine derivatives. The presence of the cyanamide group in this compound adds to its chemical versatility, making it a valuable subject for scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.
Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base and a suitable solvent.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Methyl-(6-methylpyridazin-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to various physiological effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpyridazin-3-amine: A precursor in the synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide with similar pharmacological properties.
Pyridazinone Derivatives: Compounds with a pyridazine core structure that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Cyanamide Derivatives:
Uniqueness
This compound stands out due to its unique combination of the pyridazine and cyanamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and functional materials .
Propiedades
Número CAS |
219930-68-4 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
methyl-(6-methylpyridazin-3-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3 |
Clave InChI |
AHEXPMFTMZVENX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)N(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
